N-benzyl-5-oxo-N-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide N-benzyl-5-oxo-N-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 497072-62-5
VCID: VC4595755
InChI: InChI=1S/C17H19N3O2S/c1-12(2)20(11-13-6-4-3-5-7-13)16(22)14-10-18-17-19(15(14)21)8-9-23-17/h3-7,10,12H,8-9,11H2,1-2H3
SMILES: CC(C)N(CC1=CC=CC=C1)C(=O)C2=CN=C3N(C2=O)CCS3
Molecular Formula: C17H19N3O2S
Molecular Weight: 329.42

N-benzyl-5-oxo-N-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

CAS No.: 497072-62-5

Cat. No.: VC4595755

Molecular Formula: C17H19N3O2S

Molecular Weight: 329.42

* For research use only. Not for human or veterinary use.

N-benzyl-5-oxo-N-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide - 497072-62-5

Specification

CAS No. 497072-62-5
Molecular Formula C17H19N3O2S
Molecular Weight 329.42
IUPAC Name N-benzyl-5-oxo-N-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C17H19N3O2S/c1-12(2)20(11-13-6-4-3-5-7-13)16(22)14-10-18-17-19(15(14)21)8-9-23-17/h3-7,10,12H,8-9,11H2,1-2H3
Standard InChI Key GBGKBFVAWIFLDF-UHFFFAOYSA-N
SMILES CC(C)N(CC1=CC=CC=C1)C(=O)C2=CN=C3N(C2=O)CCS3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-benzyl-5-oxo-N-propan-2-yl-2,3-dihydro-thiazolo[3,2-a]pyrimidine-6-carboxamide, reflects its polycyclic framework. Key structural elements include:

  • Thiazolo[3,2-a]pyrimidine core: A bicyclic system combining a sulfur-containing thiazole ring (positions 1–3) and a pyrimidine ring (positions 3–6) .

  • Benzyl substituent: Attached to the pyrimidine’s 6-carboxamide group, enhancing lipophilicity and potential receptor interactions .

  • Isopropyl carboxamide: A branched alkyl group at the N-position, influencing steric and electronic properties.

The stereoelectronic profile is defined by:

  • Hydrogen-bonding sites: Carbonyl oxygen (O5) and amide nitrogen (N6) facilitate interactions with biological targets .

  • Planar thiazole ring: Contributes to π-π stacking in protein binding pockets .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₉N₃O₂S
Molecular Weight329.42 g/mol
IUPAC NameN-benzyl-5-oxo-N-propan-2-yl-2,3-dihydro-thiazolo[3,2-a]pyrimidine-6-carboxamide
SMILESCC(C)N(CC1=CC=CC=C1)C(=O)C2=CN=C3N(C2=O)CCS3
Topological Polar Surface75.8 Ų

Synthetic Methodologies

Multi-Step Condensation Approaches

The synthesis typically employs a Biginelli-like reaction, modified for thiazolopyrimidines :

  • Step 1: Condensation of substituted acetoacetanilide with thiourea and benzaldehyde derivatives under acidic conditions (e.g., p-toluenesulfonic acid) yields 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide intermediates .

  • Step 2: Cyclization with chloroacetic acid in glacial acetic acid forms the thiazolo[3,2-a]pyrimidine core . Microwave-assisted methods reduce reaction times from 12–24 hours to 30–60 minutes, improving yields by 15–20% .

Table 2: Synthesis Optimization Parameters

ParameterConventional MethodMicrowave Method
Reaction Time12–24 hours30–60 minutes
CatalystZnCl₂ or p-TSANone (solvent-free)
Yield55–65%70–85%
Purity (HPLC)90–92%95–98%

Green Chemistry Innovations

Recent protocols emphasize sustainability:

  • Solvent selection: Ethanol replaces dichloromethane, reducing toxicity .

  • Catalyst-free cyclization: Achieved via microwave irradiation, minimizing waste .

Structural Elucidation and Spectral Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.29–7.35 (m, 5H, benzyl aromatic), δ 4.29 (s, 2H, CH₂ of thiazole), δ 1.25 (d, 6H, isopropyl CH₃) .

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N of thiazole) .

  • HRMS (ESI+): m/z 330.1342 [M+H]⁺ (calculated 330.1328) .

X-ray Crystallography

Single-crystal analysis (CCDC 2052341) confirms:

  • Bond lengths: C2–N3 = 1.34 Å (thiazole), N3–C4 = 1.32 Å (pyrimidine) .

  • Dihedral angles: 12.5° between thiazole and pyrimidine planes, indicating moderate conjugation .

Biological Activities and Mechanisms

5HT₂A Receptor Antagonism

In murine models, the compound reduced apomorphine-induced climbing behavior by 68% (ED₅₀ = 12 mg/kg), comparable to risperidone . Docking studies (PDB 6WGT) reveal:

  • Binding affinity: ΔG = −9.2 kcal/mol, driven by hydrogen bonds with Ser159 and hydrophobic interactions with Phe339 .

  • Selectivity: 30-fold selectivity over 5HT₂C (IC₅₀ = 450 nM vs. 15 μM) .

Cyclooxygenase (COX) Inhibition

In vitro assays show COX-2 inhibition (IC₅₀ = 1.8 μM) via a non-competitive mechanism, surpassing indomethacin’s potency (IC₅₀ = 3.1 μM) . The benzyl group occupies the hydrophobic side pocket of COX-2, as confirmed by mutagenesis .

Pharmacological and Toxicological Profiles

Pharmacokinetics

  • Absorption: Cₘₐₓ = 1.2 μg/mL at 2 hours (oral, 10 mg/kg in rats).

  • Metabolism: Hepatic CYP3A4-mediated N-dealkylation to 5-oxo-thiazolopyrimidine (t₁/₂ = 3.5 hours).

  • BBB permeability: Log BB = −0.8, suggesting limited central activity .

Acute Toxicity

  • LD₅₀: 320 mg/kg (mice, intraperitoneal), with hepatotoxicity observed at ≥100 mg/kg.

  • hERG inhibition: IC₅₀ = 18 μM, indicating low cardiac risk .

Physicochemical Properties and Stability

Solubility and Lipophilicity

  • LogP: 2.8 (calculated), aligning with Rule of Five guidelines .

  • Aqueous solubility: 0.12 mg/mL (pH 7.4), enhanced to 0.45 mg/mL via hydroxypropyl-β-cyclodextrin complexation .

Thermal Stability

  • Melting point: 218–220°C (DSC).

  • Degradation: <5% decomposition after 6 months at 25°C (accelerated stability testing) .

Structure-Activity Relationship (SAR) Insights

Table 3: Substituent Effects on 5HT₂A Affinity

R Group5HT₂A IC₅₀ (nM)COX-2 IC₅₀ (μM)
Benzyl (parent)4501.8
4-Fluorobenzyl3202.1
3-Methoxybenzyl6800.9
2-Naphthyl8904.5

Key trends:

  • Electron-withdrawing groups (e.g., -F) enhance 5HT₂A binding but reduce COX-2 inhibition .

  • Methoxy substituents improve COX-2 selectivity via hydrogen bonding with Tyr355 .

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